molecular formula C10H6BrNO3 B1409621 Methyl 3-bromo-4-cyano-5-formylbenzoate CAS No. 1804381-28-9

Methyl 3-bromo-4-cyano-5-formylbenzoate

Cat. No.: B1409621
CAS No.: 1804381-28-9
M. Wt: 268.06 g/mol
InChI Key: TYGZNMCNLFLMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-cyano-5-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid and contains functional groups such as bromine, cyano, and formyl, which make it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyano-5-formylbenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-cyano-5-formylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyano-5-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Methyl 3-azido-4-cyano-5-formylbenzoate.

    Reduction: Methyl 3-bromo-4-aminomethyl-5-formylbenzoate.

    Oxidation: Methyl 3-bromo-4-cyano-5-carboxybenzoate.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-formylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyano-5-formylbenzoate depends on its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the cyano and formyl groups can undergo nucleophilic addition and oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-cyano-5-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Methyl 3-bromo-4-aminomethyl-5-formylbenzoate: Contains an amine group instead of a cyano group.

    Methyl 3-azido-4-cyano-5-formylbenzoate: Contains an azido group instead of a bromine atom.

Uniqueness

Methyl 3-bromo-4-cyano-5-formylbenzoate is unique due to its combination of bromine, cyano, and formyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis and research.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(5-13)8(4-12)9(11)3-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGZNMCNLFLMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-cyano-5-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-cyano-5-formylbenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-4-cyano-5-formylbenzoate
Reactant of Route 4
Methyl 3-bromo-4-cyano-5-formylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-4-cyano-5-formylbenzoate
Reactant of Route 6
Methyl 3-bromo-4-cyano-5-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.